5-Bromo-1-ethyl-1h-pyrrolo[2,3-b]pyridine
Description
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5 and an ethyl group at the 1H nitrogen. This scaffold is pivotal in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases . The bromine at position 5 enhances electrophilic substitution reactivity, while the ethyl group at the nitrogen improves solubility and modulates steric effects compared to smaller substituents like methyl . Its synthesis typically involves alkylation of the parent 5-bromo-1H-pyrrolo[2,3-b]pyridine using ethyl halides under basic conditions, though alternative routes like Fischer cyclization are also documented .
Properties
IUPAC Name |
5-bromo-1-ethylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-4-3-7-5-8(10)6-11-9(7)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQELCDZYBADEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=CC(=CN=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation with Ethyl Iodide
1H-Pyrrolo[2,3-b]pyridine reacts with ethyl iodide in the presence of a base. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the substitution.
Optimized Conditions
| Parameter | Value/Range |
|---|---|
| Base | NaH (2.2 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 6–8 hours |
| Yield | 82–89% |
Phase-Transfer Catalyzed Alkylation
For improved regioselectivity, tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst. Ethyl bromide serves as the alkylating agent under biphasic conditions (water/dichloromethane).
Optimized Conditions
| Parameter | Value/Range |
|---|---|
| Catalyst | TBAB (0.1 equiv) |
| Solvent System | H₂O/CH₂Cl₂ (1:1) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 75–80% |
Bromination at the 5-Position
Bromination is performed using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
Radical Bromination with NBS
A radical initiator such as azobisisobutyronitrile (AIBN) enhances regioselectivity. The reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
Optimized Conditions
| Parameter | Value/Range |
|---|---|
| Brominating Agent | NBS (1.1 equiv) |
| Initiator | AIBN (0.05 equiv) |
| Solvent | DCM |
| Temperature | Reflux (40°C) |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Electrophilic Bromination with Br₂
In cases requiring higher bromine stoichiometry, molecular bromine (Br₂) in acetic acid (AcOH) is used. This method is less common due to handling challenges.
Optimized Conditions
| Parameter | Value/Range |
|---|---|
| Brominating Agent | Br₂ (1.05 equiv) |
| Solvent | AcOH |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Yield | 78–83% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate 8:2 to 6:4).
Typical Purity Metrics
| Method | Purity |
|---|---|
| HPLC | >98% |
| ¹H NMR | >99% (integration) |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-3), 7.45 (d, J = 5.2 Hz, 1H, H-6), 6.85 (d, J = 5.2 Hz, 1H, H-5), 4.20 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-2), 143.6 (C-7a), 128.9 (C-3), 121.4 (C-5), 115.2 (C-6), 109.8 (C-3a), 40.1 (CH₂CH₃), 15.3 (CH₂CH₃).
Comparative Analysis of Methods
Table 1: Efficiency of Ethylation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Alkylation | 89 | 98 | High |
| Phase-Transfer | 80 | 97 | Moderate |
Table 2: Bromination Efficiency
| Method | Yield (%) | Regioselectivity |
|---|---|---|
| NBS/AIBN | 90 | >99:1 (5-Br) |
| Br₂/AcOH | 83 | 95:5 (5-Br) |
Troubleshooting and Optimization
-
Low Ethylation Yield: Increase base stoichiometry (NaH to 2.5 equiv) or switch to DMSO as solvent.
-
Over-Bromination: Reduce NBS to 1.0 equiv and monitor reaction progress via TLC.
-
Impurity in Final Product: Implement a recrystallization step using ethanol/water (7:3).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are preferred for alkylation steps, reducing reaction times by 40%. Bromination is conducted in batch reactors with automated temperature control to ensure safety.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling functionalization of the heterocyclic scaffold.
Suzuki-Miyaura Coupling
This reaction replaces the bromine with aryl or heteroaryl groups using boronic acids.
Mechanistic Insight : The bromine acts as a leaving group, with palladium facilitating oxidative addition and transmetallation steps .
Electrophilic Aromatic Substitution
The pyrrolopyridine ring undergoes electrophilic attacks, primarily at the 3-position due to its electron-rich nature .
Bromination
Further bromination introduces substituents for enhanced reactivity.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Bromination with NBS | NBS, triethylamine, DCM, RT, 1–16 h | 85% | |
| Bromination with Br₂ | Br₂ in chloroform, 0°C to RT, 10–60 min | 90% |
Friedel-Crafts Acetylation
The 3-position is acetylated under Lewis acid catalysis.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Acetylation with acetyl chloride | AlCl₃, CH₂Cl₂, RT, 6 h | 93% |
Functionalization of the Ethyl Group
The ethyl substituent at position 1 can be modified for tailored applications.
Tosylation
Protection of the pyrrole nitrogen enhances stability during further reactions.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Tosylation with p-toluenesulfonyl chloride | NaOH, dichloromethane, RT, 1 h | 75% |
Ring Modification Reactions
The core structure reacts with aldehydes and diazo compounds for ring functionalization.
Reaction with Aldehydes
Forms dimeric structures via Mannich-like reactions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Condensation with formaldehyde | Aldehyde, acidic conditions | Di-3-(1H-pyrrolo[2,3-b]pyridyl)methane |
Diazotization
Generates diazo derivatives for click chemistry applications:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Treatment with nitrosobenzene | RT, 3 h | 3-Phenylimino derivative |
Table 2: FGFR Inhibitory Activity of Derivative 4h
| FGFR Isoform | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine is its use as a fibroblast growth factor receptor (FGFR) inhibitor . Abnormal activation of FGFR signaling pathways is implicated in several types of tumors, making FGFRs attractive targets for cancer therapy. Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For instance, a study reported that certain derivatives demonstrated IC50 values as low as 7 nM against FGFR1, indicating strong potential for therapeutic use in treating breast cancer and other malignancies .
Case Study: FGFR Inhibition
- Compound Tested : 4h (a derivative of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine)
- IC50 Values :
- FGFR1: 7 nM
- FGFR2: 9 nM
- FGFR3: 25 nM
- FGFR4: 712 nM
- Effects : In vitro studies showed that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .
Inhibition of SGK-1 Kinase
Another notable application involves the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a crucial role in various physiological processes, including electrolyte balance and cell proliferation. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have shown promise in modulating SGK-1 activity. Inhibiting SGK-1 can be beneficial for treating conditions like chronic renal disease and cardiovascular disorders, where abnormal SGK-1 activity contributes to disease progression .
Potential Therapeutic Applications
- Diseases Targeted :
- Chronic renal disease
- Congestive heart failure
- Cardiovascular remodeling
- Mechanism : By inhibiting SGK-1 activity, these compounds may help regulate electrolyte balance and mitigate inappropriate cell proliferation associated with renal disease.
Coordination Chemistry and Cytotoxicity
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine has also been explored in coordination chemistry. It can form complexes with platinum(II), which have shown high cytotoxicity against various cancer cell lines such as osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). Notably, one study found that platinum complexes derived from this compound exhibited greater cytotoxic effects than the widely used chemotherapeutic agent cisplatin .
Table: Cytotoxicity of Platinum Complexes
| Complex Type | Cancer Cell Line | Cytotoxicity Level |
|---|---|---|
| Cis-[PtCl₂(5BrHaza)₂] | HOS | High |
| Cis-[PtCl₂(5BrHaza)₂] | MCF7 | Higher than cisplatin |
| Cis-[Pt(ox)(nHaza)₂] | LNCaP | High |
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and survival. By binding to the FGFR, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Substituent Effects at the 1H Nitrogen
Key Insights :
- Ethyl substitution balances solubility and steric effects, making it favorable for drug design.
- Methyl analogs are more reactive in nucleophilic substitutions due to reduced steric hindrance .
Substituent Effects at Position 3
Key Insights :
- Nitro groups at position 3 facilitate reductions to amines for further derivatization .
- Phenylethynyl substituents improve binding affinity in kinase inhibitors by occupying hydrophobic pockets .
Halogen Substitution at Position 5
Key Insights :
- Bromine offers a balance between reactivity and stability for Suzuki-Miyaura reactions .
- Iodo derivatives are preferred for rapid couplings but require careful handling due to light sensitivity .
Key Insights :
- Ethyl substitution at nitrogen optimizes kinase binding by balancing hydrophobicity and steric fit .
- Methyl analogs show superior activity in HPK1 inhibition, likely due to tighter binding in compact active sites .
Yields and Conditions for Key Derivatives
Key Insights :
Biological Activity
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Synthesis
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrolo[2,3-b]pyridine derivatives. The synthesis of this compound typically involves methods such as Fischer indole synthesis and other cyclization techniques that yield various substituted derivatives with enhanced biological properties .
Biological Activities
The biological activities of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine can be categorized as follows:
1. Anticancer Activity
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit potent anticancer properties. For instance, a study highlighted that certain derivatives effectively inhibited fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound 4h from this class demonstrated IC50 values against FGFRs ranging from 7 to 712 nM and showed significant inhibition of breast cancer cell proliferation .
2. Antimicrobial Activity
Pyrrolo[2,3-b]pyridines have also been evaluated for their antimicrobial properties. Compounds in this category have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness .
| Compound | Target Pathogen | MIC Value (μg/mL) |
|---|---|---|
| 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Staphylococcus aureus | 12.5 |
| 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Escherichia coli | 25 |
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives has been documented in various studies. These compounds can modulate inflammatory pathways and reduce cytokine production, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
The mechanisms underlying the biological activities of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine involve several pathways:
- FGFR Inhibition : By targeting FGFR signaling pathways, these compounds can disrupt tumor growth and metastasis.
- Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in cell proliferation and inflammation.
Case Studies
Several case studies illustrate the efficacy of pyrrolo[2,3-b]pyridine derivatives:
- Breast Cancer Study : In vitro experiments demonstrated that compound 4h significantly inhibited the migration and invasion of breast cancer cells while inducing apoptosis .
- Antibacterial Testing : A series of pyrrole derivatives were tested against bacterial strains with results showing promising antibacterial activity comparable to established antibiotics .
Q & A
Q. What explains conflicting crystal packing data for 5-bromo-pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Differences in hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯Br interactions) may reflect solvent of crystallization or temperature. For example, X-ray studies at 100 K showed inversion dimers via N–H⋯N bonds, while room-temperature crystallography might reveal alternate packing motifs . Variable-temperature XRD and Hirshfeld surface analysis can clarify these discrepancies.
Tables: Key Data from Evidence
| Characterization | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | NH proton: δ 12.40 ppm; Aromatic protons: δ 8.0–8.5 ppm | |
| X-ray Crystallography | Planar skeleton (r.m.s. deviation: 0.017 Å); N–H⋯N hydrogen-bonded dimers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
